molecular formula C16H22N2O4S B2812627 Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate CAS No. 1461715-45-6

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate

Cat. No.: B2812627
CAS No.: 1461715-45-6
M. Wt: 338.42
InChI Key: AAWAFZQHZILCFB-UHFFFAOYSA-N
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Description

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate is an azetidine-based compound featuring a sulfamoyl group substituted with a cyclopentyl moiety.

Properties

IUPAC Name

benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c19-16(22-12-13-6-2-1-3-7-13)18-10-15(11-18)23(20,21)17-14-8-4-5-9-14/h1-3,6-7,14-15,17H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWAFZQHZILCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with cyclopentylsulfamoyl chloride and benzyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and cyclopentylsulfamoyl group play crucial roles in binding to these targets, modulating their activity, and exerting therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Data for Azetidine-1-carboxylate Derivatives

Compound Name & Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Physical State Notable Data References
Benzyl 3-(2,2-dicyano-1-phenylethyl)azetidine-1-carboxylate C₂₀H₁₈N₃O₂ 332.38 52 Colorless oil Rf not reported; synthesized via Procedure A
tert-Butyl 3-(benzyl(ethyl)amino)azetidine-1-carboxylate C₁₆H₂₅N₂O₂ 277.38 44 Light yellow oil Rf = 0.45 (3:1 heptanes:EtOAc)
tert-Butyl 3-((diethoxyphosphoryl)methyl)azetidine-1-carboxylate C₁₄H₂₆NO₅P 319.33 64 Yellow oil ¹H NMR: δ 5.64–5.55 (m, =CH)
Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate C₁₅H₁₇NO₄ 275.30 67 Not specified ¹H NMR: δ 7.40 (d, Ar-CH)
Benzyl 3-(methylamino)azetidine-1-carboxylate C₁₂H₁₆N₂O₂ 220.27 Not reported Not specified CAS: 1630907-35-5
Benzyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate C₁₄H₁₇N₅O₂ 287.32 Not reported Discontinued Purity ≥95%; lab use only

Physicochemical Properties

  • Physical State : Most analogs are oils (e.g., colorless or yellow oils), suggesting low crystallinity, which may complicate purification .
  • Chromatographic Behavior: The tert-butyl 3-(benzyl(ethyl)amino) derivative (Rf = 0.45) exhibits moderate polarity, aligning with its mixed heptanes/EtOAc eluent system .

Functional Group Impact

  • Sulfamoyl vs.
  • Electron-Withdrawing Groups: Derivatives like the dicyano-phenylethyl substituent or phosphoryl group could increase electrophilicity, altering reactivity in downstream applications.

Stability and Handling

  • Discontinued Compounds : The triazol-substituted analog is discontinued, possibly due to instability or synthesis challenges .
  • Storage : Lab-specific handling is emphasized for triazol derivatives, reflecting sensitivity to decomposition .

Research Implications

The cyclopentylsulfamoyl group in Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate likely confers distinct advantages over analogs:

Steric Effects: The cyclopentyl moiety may improve metabolic stability compared to smaller substituents (e.g., methylamino ).

Biological Activity

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.

The biological activity of this compound primarily involves its interaction with carbonic anhydrases (CAs), which are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of CAs can lead to therapeutic effects in various conditions, including glaucoma, edema, and certain types of cancer.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory activity against different isoforms of carbonic anhydrases. For instance:

  • Human Carbonic Anhydrase II (hCA II) : Compounds related to this structure showed inhibition constants (K_i) ranging from 1.7 to 85.8 nM, indicating strong inhibitory potential compared to standard drugs like acetazolamide .
  • Human Carbonic Anhydrase VII (hCA VII) : This isoform also exhibited similar inhibition profiles, with some derivatives showing K_i values as low as 1.2 nM .

Study on Alkyl/Benzyl Sulfamoyl Compounds

A comprehensive investigation into a series of alkyl/benzyl (4-sulfamoylphenyl)carbamimidothioates revealed that compounds with similar sulfamoyl functionalities displayed varying degrees of potency against multiple CA isoforms. The study highlighted the importance of substituent groups on the benzene ring, where electron-withdrawing groups enhanced inhibitory activity .

Antimicrobial Activity

In addition to carbonic anhydrase inhibition, benzyl derivatives have been evaluated for antimicrobial properties. A study on various benzyl-substituted thiazole derivatives indicated notable activity against pathogens such as Candida albicans and Staphylococcus aureus, suggesting a broad spectrum of biological activity beyond enzyme inhibition .

Summary Table of Biological Activities

Biological TargetIC50/Ki (nM)Notes
Human CA II1.7 - 85.8Strong inhibitor compared to acetazolamide
Human CA VII1.2Most potent among tested derivatives
Antimicrobial ActivityVariableEffective against Candida and Staphylococcus

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